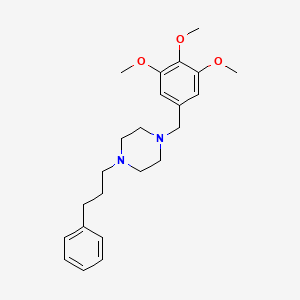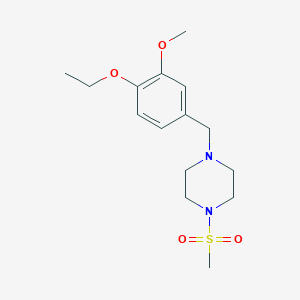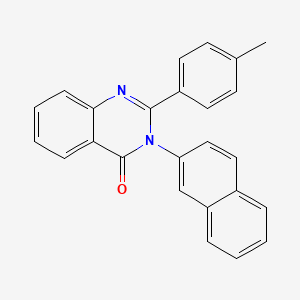![molecular formula C25H38N2O B14920113 (4-Benzylpiperidin-1-yl)[1-(3-methylcyclohexyl)piperidin-3-yl]methanone](/img/structure/B14920113.png)
(4-Benzylpiperidin-1-yl)[1-(3-methylcyclohexyl)piperidin-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-BENZYLPIPERIDINO)[1-(3-METHYLCYCLOHEXYL)-3-PIPERIDYL]METHANONE is a complex organic compound that features a piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO)[1-(3-METHYLCYCLOHEXYL)-3-PIPERIDYL]METHANONE typically involves multi-step organic reactions. One common route includes the initial formation of the piperidine ring, followed by the introduction of the benzyl and cyclohexyl groups. Key steps may involve:
Cyclization: Formation of the piperidine ring through cyclization reactions.
Substitution: Introduction of the benzyl group via nucleophilic substitution.
Addition: Attachment of the cyclohexyl group through addition reactions.
Industrial Production Methods
Industrial production of this compound may utilize scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic hydrogenation can be employed to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERIDINO)[1-(3-METHYLCYCLOHEXYL)-3-PIPERIDYL]METHANONE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Use of alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
(4-BENZYLPIPERIDINO)[1-(3-METHYLCYCLOHEXYL)-3-PIPERIDYL]METHANONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERIDINO)[1-(3-METHYLCYCLOHEXYL)-3-PIPERIDYL]METHANONE involves its interaction with specific molecular targets. It may act on receptors or enzymes, modulating their activity through binding interactions. The pathways involved can include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine ring structures.
Cyclohexyl Compounds: Molecules containing cyclohexyl groups.
Benzyl Compounds: Substances featuring benzyl groups.
Uniqueness
(4-BENZYLPIPERIDINO)[1-(3-METHYLCYCLOHEXYL)-3-PIPERIDYL]METHANONE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C25H38N2O |
|---|---|
Molecular Weight |
382.6 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-(3-methylcyclohexyl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C25H38N2O/c1-20-7-5-11-24(17-20)27-14-6-10-23(19-27)25(28)26-15-12-22(13-16-26)18-21-8-3-2-4-9-21/h2-4,8-9,20,22-24H,5-7,10-19H2,1H3 |
InChI Key |
UWADVROSAKPYEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)N2CCCC(C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2-methylphenyl)-3-nitrobenzamide](/img/structure/B14920036.png)
![ethyl 2-{[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14920044.png)
![3-[2-(diethylamino)ethyl]-5-(furan-2-yl)-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B14920046.png)
![3-(Furan-2-yl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14920054.png)
![4-(3-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-sulfanyl-4H-1,2,4-triazol-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B14920062.png)
![methyl {(4Z)-1-(4-fluorophenyl)-5-oxo-4-[1-(phenylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B14920064.png)
![Naphthalen-1-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B14920065.png)

![1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B14920076.png)



![2-{4-[1-(3-Fluorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B14920110.png)
![N'-(2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide](/img/structure/B14920114.png)
